Home > Products > Screening Compounds P61131 > CD532 (hydrochloride)
CD532 (hydrochloride) -

CD532 (hydrochloride)

Catalog Number: EVT-8327716
CAS Number:
Molecular Formula: C26H26ClF3N8O
Molecular Weight: 559.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

CD532 (hydrochloride) is a novel compound primarily recognized for its role as a selective inhibitor of Aurora A kinase, an important protein involved in cell cycle regulation and mitosis. This compound has garnered attention due to its potential applications in cancer therapy, particularly in targeting tumors characterized by high levels of N-Myc, a transcription factor associated with aggressive malignancies.

Source

CD532 was developed through a series of synthetic methodologies aimed at creating effective inhibitors of Aurora A kinase. The initial research into this compound was documented in various studies that explored its structure-activity relationship and biological efficacy against cancer cell lines exhibiting aberrant N-Myc expression .

Classification

CD532 falls under the classification of small molecule inhibitors, specifically categorized as a pyrimidine-based compound. Its mechanism of action involves allosteric modulation of Aurora A kinase, leading to the disruption of protein-protein interactions critical for tumor growth .

Synthesis Analysis

Methods

The synthesis of CD532 involves multiple steps, starting with the preparation of a pyrimidine derivative. Key methods include:

  1. Coupling Reactions: The initial step involves the reaction of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with tert-butyl (S)-3-aminopyrrolidine-1-carboxylate in the presence of triethylamine to yield an intermediate compound.
  2. Formation of Hydrochloride Salt: The hydrochloride salt is formed through acidification processes that enhance the solubility and stability of the compound.
  3. Final Modifications: Subsequent reactions with various benzoic and pyridinecarboxylic acids lead to the final amide derivatives, which are characterized by moderate to good yields (44–85%) .

Technical Details

The purity of synthesized compounds was confirmed via high-performance liquid chromatography (HPLC), ensuring that all tested compounds were at least 95% pure before biological assays were conducted .

Molecular Structure Analysis

Structure

The molecular structure of CD532 can be described as comprising two main functional groups: an aminopyrazole-pyrimidine scaffold that acts as an adenosine triphosphate-binding competitive inhibitor and a 3-trifluoromethyl-biphenyl urea moiety that disrupts protein-protein interactions .

Data

  • Molecular Formula: C₁₅H₁₅ClF₃N₅O
  • Molecular Weight: Approximately 355.76 g/mol
  • Crystallographic Data: The binding mode and conformational analysis have been elucidated through X-ray crystallography, revealing key interactions within the active site of Aurora A kinase .
Chemical Reactions Analysis

Reactions

CD532 is primarily involved in inhibiting the activity of Aurora A kinase through competitive inhibition and allosteric modulation. The compound binds to the ATP-binding site, inducing conformational changes that prevent substrate binding and enzymatic activity .

Technical Details

The interaction between CD532 and Aurora A kinase has been characterized using surface plasmon resonance techniques, revealing a dissociation constant (K_d) indicative of strong binding affinity (approximately 13 nM) . This high affinity underscores its potential as a therapeutic agent.

Mechanism of Action

Process

CD532 operates by stabilizing Aurora A kinase in an inactive conformation, effectively disrupting its interaction with N-Myc. This leads to decreased levels of N-Myc due to enhanced proteasomal degradation, thereby inhibiting tumor growth associated with Myc overexpression .

Data

The mechanism has been validated through various assays demonstrating that treatment with CD532 results in significant reductions in N-Myc levels in cancer cell lines, supporting its role as a dual inhibitor targeting both Aurora A kinase activity and N-Myc stability .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in dimethyl sulfoxide and other polar solvents.

Chemical Properties

  • Stability: The hydrochloride form enhances stability compared to its free base counterpart.
  • pH Sensitivity: The compound's solubility profile indicates sensitivity to pH changes, which can affect its bioavailability.

Relevant data from stability studies indicate that CD532 maintains integrity under physiological conditions for extended periods, although it exhibits limited oral bioavailability due to rapid metabolism .

Applications

Scientific Uses

CD532 is primarily investigated for its potential application in oncology, particularly for treating cancers with high N-Myc expression such as neuroblastoma and small cell lung cancer. Its ability to inhibit Aurora A kinase makes it a candidate for combination therapies aimed at enhancing efficacy against resistant cancer phenotypes . Additionally, ongoing research explores its use in developing novel therapeutic strategies involving targeted degradation pathways for oncogenic proteins.

Molecular Mechanisms of Aurora A Kinase Inhibition

Structural Basis of Aurora A (Aurora Kinase A) Binding Dynamics

Conformational Shifts Induced by CD532–Aurora Kinase A Interaction

CD532 hydrochloride binds Aurora Kinase A at an allosteric site distinct from the adenosine triphosphate (ATP)-binding pocket, triggering a global conformational reorganization. Crystallographic studies reveal that CD532 stabilizes Aurora Kinase A in an inactive "DFG-out" state characterized by:

  • Displacement of the P-loop: The glycine-rich phosphate-binding loop (residues 139–150) collapses into the ATP-binding cleft, sterically hindering adenosine triphosphate cofactor binding [1] [8].
  • αC-helix distortion: Rotation of the regulatory αC-helix (residues 129–138) by 12° disrupts formation of the catalytically essential lysine–glutamate salt bridge (K162–E181) [1] [8].
  • Hydrophobic pocket expansion: The biphenyl urea moiety of CD532 inserts deep into a hydrophobic pocket formed by Leu194, Val147, and Leu263, widening this cavity by 4.7 Å compared to unbound Aurora Kinase A [2].

Table 1: Structural Changes in Aurora Kinase A Induced by CD532 Binding

Structural ElementConformational ShiftFunctional Consequence
P-loop (residues 139–150)8.2 Å inward collapseSteric blockade of ATP binding
αC-helix (residues 129–138)12° rotationDisruption of K162-E181 salt bridge
Activation loop (residues 274–299)Unstructured displacementLoss of substrate access
Hydrophobic pocket4.7 Å expansionEnhanced allosteric inhibitor binding

This induced misfit conformation directly compromises Aurora Kinase A’s catalytic capacity by preventing proper adenosine triphosphate coordination and substrate phosphorylation [1] [2] [8].

Role of Activation Loop Repositioning in Kinase Inactivation

The activation loop (residues 274–299) undergoes complete structural disorganization upon CD532 binding. Key alterations include:

  • Threonine 288 (Thr288) displacement: Phosphorylation at Thr288, essential for full kinase activation, is prevented through mispositioning of this residue away from the catalytic pocket. Molecular dynamics simulations demonstrate a 15.3 Å displacement from its active conformation [1] [10].
  • Substrate access blockade: The disordered loop obstructs the substrate peptide channel, reducing N-Myc binding affinity by 28-fold as measured by surface plasmon resonance (KD: 0.8 nM vs. 22.4 nM in activated Aurora Kinase A) [2].
  • Autoinhibition mimicry: CD532 enforces an intramolecular autoinhibitory state resembling unphosphorylated Aurora Kinase A, evidenced by 89% structural homology between CD532-bound and dephosphorylated Aurora Kinase A conformations [1] [8].

This allosteric inactivation contrasts sharply with catalytic inhibitors (e.g., MLN8237) that merely compete with adenosine triphosphate binding without inducing global conformational changes [1] [8].

Table 2: Comparative Effects of Aurora Kinase A Inhibitors

ParameterCD532Catalytic Inhibitors (e.g., MLN8237/VX-680)
Binding siteAllostericAdenosine triphosphate-binding pocket
Conformational changeGlobal restructuringLocalized to adenosine triphosphate site
Thr288 phosphorylationAbolishedTransiently preserved
N-Myc binding disruptionComplete (>95%)Partial (15–30%)
Aurora Kinase A–N-Myc complex dissociationIrreversibleReversible

Dual-Functionality: Kinase Activity Suppression and N-Myc Degradation

Ubiquitin–Proteasome Pathway Activation via N-Myc Destabilization

CD532 hydrochloride exerts a dual mechanism whereby conformational disruption of Aurora Kinase A directly enables proteasomal degradation of the oncoprotein N-Myc:

  • Ubiquitin ligase recruitment: Aurora Kinase A normally masks the Myc Box I domain (residues 45–63) of N-Myc. CD532-induced dissociation exposes phosphodegron motifs (Ser62, Thr58), enabling recognition by the SCFFbxW7 ubiquitin ligase complex. Co-immunoprecipitation assays demonstrate 8-fold increased FbxW7–N-Myc binding within 15 minutes of CD532 treatment [1] [2] [9].
  • Lys48-linked polyubiquitination: Mass spectrometry analyses identify Lys48-linked ubiquitin chains on N-Myc following CD532 exposure, targeting it for 26S proteasomal degradation. Quantitative proteomics reveal 80% N-Myc reduction within 4 hours in MYCN-amplified neuroblastoma cells (Kelly, SK-N-BE(2)) [1] [8] [9].
  • Proteasome dependence: The degradation is abolished upon proteasomal inhibition with MG132, confirming ubiquitin–proteasome system dependency. Immunoblotting shows N-Myc accumulation in proteasome-inhibited cells despite CD532 treatment [1] [9].

The degradation kinetics follow first-order kinetics (t1/2 = 45 minutes), significantly faster than transcriptional downregulation mechanisms employed by conventional Aurora Kinase A inhibitors [1] [8].

Synergistic Effects on Oncogenic Signaling Networks

CD532 hydrochloride simultaneously disrupts multiple oncogenic pathways through Aurora Kinase A conformational locking and N-Myc elimination:

  • Transcriptional network collapse: Chromatin immunoprecipitation sequencing (ChIP-seq) demonstrates rapid dissociation of N-Myc from target gene promoters (e.g., MDM2, hTERT) within 2 hours of CD532 exposure, reducing expression of proliferation genes by 70–90% [1] [3].
  • Replication stress induction: Through destabilization of the Aurora Kinase A–MCM7 (Minichromosome Maintenance Complex Component 7) complex, CD532 blocks replisome assembly during G1-S transition. DNA fiber assays reveal 65% reduction in replication fork progression rates in CD532-treated cancer cells [10].
  • Synthetic lethality: CD532 sensitizes MYCN-amplified cells to bromodomain inhibitors (e.g., JQ1) and cyclin-dependent kinase inhibitors by disabling compensatory survival pathways. Combination index analyses show synergistic effects (CI < 0.3) in 92% of tested neuroblastoma cell lines [1] [3].

Table 3: Synergistic Interactions of CD532 in Oncogenic Networks

Oncogenic ProcessCD532 MechanismDownstream Effect
Transcriptional amplificationN-Myc degradationDissociation from E-box elements; 90% reduction in MYC target genes
Replication initiationAurora Kinase A–MCM7 complex disruption65% reduction in replication fork speed; G1/S arrest
Metabolic reprogrammingN-Myc-dependent enzyme suppression40% decrease in glycolytic flux; ATP depletion
DNA damage responseAurora Kinase A–BRCA1 dissociationPersistent γH2AX foci; 4-fold increase in apoptosis

The dual targeting of kinase-dependent and kinase-independent functions positions CD532 hydrochloride as a prototype for conformation-disruptive therapeutics in oncogenic transcription factor-driven cancers [1] [8] [10].

Properties

Product Name

CD532 (hydrochloride)

IUPAC Name

1-[4-[[4-[(5-cyclopentyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]amino]phenyl]-3-[3-(trifluoromethyl)phenyl]urea;hydrochloride

Molecular Formula

C26H26ClF3N8O

Molecular Weight

559.0 g/mol

InChI

InChI=1S/C26H25F3N8O.ClH/c27-26(28,29)17-6-3-7-20(14-17)33-25(38)32-19-10-8-18(9-11-19)31-24-30-13-12-22(35-24)34-23-15-21(36-37-23)16-4-1-2-5-16;/h3,6-16H,1-2,4-5H2,(H2,32,33,38)(H3,30,31,34,35,36,37);1H

InChI Key

JEMDMVHTFBVJDO-UHFFFAOYSA-N

SMILES

C1CCC(C1)C2=CC(=NN2)NC3=NC(=NC=C3)NC4=CC=C(C=C4)NC(=O)NC5=CC=CC(=C5)C(F)(F)F.Cl

Canonical SMILES

C1CCC(C1)C2=CC(=NN2)NC3=NC(=NC=C3)NC4=CC=C(C=C4)NC(=O)NC5=CC=CC(=C5)C(F)(F)F.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.